molecular formula C9H17NO5 B558133 Boc-N-methyl-L-serine CAS No. 101772-29-6

Boc-N-methyl-L-serine

Cat. No. B558133
M. Wt: 219.23 g/mol
InChI Key: NJQGIDVCNBZXLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-methyl-L-serine, also known as N-tert-Butoxycarbonyl-L-serine Methyl Ester, is an amino acid derivative . It is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .


Molecular Structure Analysis

The molecular formula of Boc-N-methyl-L-serine is C9H17NO5 . The molecular weight is 219.23 g/mol . The InChI key is SANNKFASHWONFD-LURJTMIESA-N . The SMILES string representation is COC(=O)C@HNC(=O)OC©©C .


Physical And Chemical Properties Analysis

Boc-N-methyl-L-serine is a solid at room temperature . It has a refractive index of 1.452 . It has a density of 1.082 g/mL at 25 °C .

Scientific Research Applications

1. Preparation of Tn Antigen, L-glutamic Acid p-nitroanilide Analogs, and New Biomedical Polymers

  • Summary of Application: N-Boc-L-serine Methyl Ester, a compound similar to Boc-N-methyl-L-serine, is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .
  • Results or Outcomes: The outcomes of these preparations are the Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .

2. Precursor in Organic Synthesis and Pharmaceuticals

  • Summary of Application: N-Boc-N-methyl-L-serine is used as a precursor in organic synthesis and pharmaceuticals .
  • Results or Outcomes: The outcomes of these preparations are various organic compounds and pharmaceuticals .

3. Cocatalyst in Diels-Alder Reactions

  • Summary of Application: N-Boc-2-methyl-L-serine is used as a cocatalyst in the Diels-Alder reactions between cyclopentadiene and methyl acrylate in the presence of Lewis acids .
  • Results or Outcomes: The outcome of this application is the facilitation of the Diels-Alder reaction, a fundamental reaction in organic chemistry .

4. Peptide Synthesis

  • Summary of Application: Boc-Ser-OMe, a compound similar to Boc-N-methyl-L-serine, is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions.
  • Results or Outcomes: The outcome of this application is the synthesis of peptides, which can be used in various biological and medical research .

5. Preparation of Biomedical Polymers

  • Summary of Application: Boc-Ser-OMe is used in the preparation of new biomedical polymers having Serine and Threonine side groups . These polymers can have various applications in the biomedical field, such as drug delivery and tissue engineering.
  • Results or Outcomes: The outcomes of these preparations are new biomedical polymers having Serine and Threonine side groups .

6. Preparation of Tn Antigen and L-glutamic Acid p-nitroanilide Analogs

  • Summary of Application: N-tert-Butoxycarbonyl-L-serine Methyl Ester, a compound similar to Boc-N-methyl-L-serine, is used in the preparation of Tn antigen and L-glutamic acid p-nitroanilide analogs .
  • Results or Outcomes: The outcomes of these preparations are the Tn antigen and L-glutamic acid p-nitroanilide analogs .

Safety And Hazards

When handling Boc-N-methyl-L-serine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Avoid dust formation .

properties

IUPAC Name

(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGIDVCNBZXLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426567
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-serine

CAS RN

101772-29-6
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Zemskov, S Altaner, DR Dietrich… - The Journal of Organic …, 2017 - ACS Publications
… Boc-NMeSecPh–OH 6 was synthesized starting from Boc-N-methyl-l-serine 9 using the strategy developed by van der Donk and co-workers for the synthesis of Boc-SecPh–OH (19) …
Number of citations: 18 pubs.acs.org

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